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Compound of Interest

Compound Name: 2-Cyanopyridine-3-carboxylic acid

Cat. No.: B1589902 Get Quote

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-
Cyanopyridine-3-carboxylic acid. Designed for researchers, chemists, and drug development

professionals, this document synthesizes theoretical principles with practical, field-proven

insights to facilitate the unambiguous identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview
2-Cyanopyridine-3-carboxylic acid (Molecular Formula: C₇H₄N₂O₂, Molecular Weight: 148.12

g/mol ) is a substituted pyridine derivative featuring both a nitrile (-C≡N) and a carboxylic acid (-

COOH) functional group.[1] These groups, positioned ortho to each other on a heterocyclic

aromatic ring, create a unique electronic environment that results in a distinctive spectroscopic

fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and

structural confirmation in synthetic chemistry.

The structural arrangement and atom numbering for the purpose of spectroscopic assignment

are presented below.

Caption: Molecular structure of 2-Cyanopyridine-3-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For 2-Cyanopyridine-3-carboxylic acid, both ¹H and ¹³C NMR provide

definitive structural information.

Predicted Spectroscopic Data (¹H & ¹³C NMR)
The following data are predicted based on established principles for pyridine derivatives,

carboxylic acids, and nitriles, assuming a deuterated polar aprotic solvent like DMSO-d₆ to

ensure the observation of the acidic proton.

¹H NMR Data

(Predicted)

Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant (J,

Hz)
Assignment

~13.0 - 14.0 Broad Singlet - COOH

~8.8 - 9.0 Doublet of Doublets
J(H6-H5) ≈ 5.0, J(H6-

H4) ≈ 1.8
H6

~8.3 - 8.5 Doublet of Doublets
J(H4-H5) ≈ 7.8, J(H4-

H6) ≈ 1.8
H4

~7.8 - 8.0 Doublet of Doublets
J(H5-H4) ≈ 7.8, J(H5-

H6) ≈ 5.0
H5
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¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~165 - 168 C=O (Carboxylic Acid)

~152 - 155 C6

~140 - 143 C4

~135 - 138 C2

~130 - 133 C3

~125 - 128 C5

~115 - 118 C≡N (Nitrile)

Rationale for Spectral Predictions (Expert Insights)
¹H NMR Expertise: The proton chemical shifts in a pyridine ring are highly dependent on their

position relative to the electronegative nitrogen atom.[2] Protons at the α-positions (C2 and

C6) are the most deshielded, appearing furthest downfield.[2] In this molecule, the H6 proton

is α to the nitrogen and experiences this strong deshielding effect. The H4 and H5 protons

are at the γ and β positions, respectively. All ring protons are further deshielded by the

electron-withdrawing effects of the cyano and carboxyl groups. The carboxylic acid proton

itself is highly deshielded due to hydrogen bonding and appears as a characteristic broad

singlet at very low field (>12 ppm).[3][4][5] The coupling constants are typical for pyridine

systems, with ortho coupling (~4-6 Hz) being larger than meta coupling (~1-3 Hz).[2]

¹³C NMR Expertise: The chemical shifts of the carbon atoms are also dictated by the

electronic environment. The carboxyl carbon (C=O) is significantly deshielded and appears

in the 165-185 ppm range.[4][5] The nitrile carbon (C≡N) has a characteristic resonance

between 115 and 130 ppm.[4][5] The pyridine ring carbons are influenced by the nitrogen

atom and the substituents; carbons directly attached to nitrogen or electron-withdrawing

groups (C2, C6, C4) are generally more deshielded than the others.

Standard Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of 2-Cyanopyridine-3-carboxylic acid in ~0.6 mL of

a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is recommended to

avoid exchange of the acidic carboxylic proton. Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ = 0.00 ppm).

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the probe for optimal magnetic field homogeneity.

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover a range of -2 to 16 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

A larger number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Visualization of NMR Workflow
Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation corresponding to specific bond

vibrations.
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Characteristic IR Absorption Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

2500 - 3300 Strong, Very Broad O-H stretch Carboxylic Acid

~3100 Medium Aromatic C-H stretch Pyridine Ring

~2230 Strong, Sharp C≡N stretch Nitrile

~1710 Strong, Sharp C=O stretch Carboxylic Acid

~1600, ~1480 Medium to Weak
C=C and C=N

stretches
Aromatic Ring

~1300 Medium C-O stretch Carboxylic Acid

Interpretation of the IR Spectrum
The IR spectrum of 2-Cyanopyridine-3-carboxylic acid is dominated by three highly

diagnostic absorption bands:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the

2500-3300 cm⁻¹ region.[3][4] This broadness is a hallmark of the hydrogen-bonded dimers

formed by carboxylic acids in the solid state or in concentrated solutions.[5]

Nitrile C≡N Stretch: A strong and characteristically sharp peak should appear around 2230

cm⁻¹.[5][6] The position is slightly lower than for saturated nitriles due to conjugation with the

aromatic ring.[4] This region has few other interfering absorptions, making it a reliable

indicator for the nitrile group.[3]

Carboxylic Acid C=O Stretch: A very strong and sharp absorption from the carbonyl group

will be present around 1710 cm⁻¹.[3][4] The conjugation with the pyridine ring lowers this

frequency from the typical value for saturated carboxylic acids (~1760 cm⁻¹).[5]

The simultaneous presence of these three distinct bands provides compelling evidence for the

molecular structure.

Standard Protocol for IR Data Acquisition (ATR-FTIR)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum of the empty ATR stage.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal.

Collect Spectrum: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range

of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

the measurement.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule and can reveal structural details through the analysis of its fragmentation

patterns.

Predicted Mass Spectrometry Data (EI-MS)
m/z (Mass-to-Charge Ratio) Proposed Identity Fragmentation Pathway

148 [M]⁺• Molecular Ion

131 [M - OH]⁺ Loss of a hydroxyl radical

120 [M - CO]⁺• Loss of carbon monoxide

103 [M - COOH]⁺ Loss of a carboxyl radical

102 [M - H₂O - CO]⁺•
Loss of water and carbon

monoxide

76 [C₅H₄N]⁺ Loss of COOH and CN

Analysis of Fragmentation Pathways
As an aromatic heterocyclic compound, 2-Cyanopyridine-3-carboxylic acid is expected to

show a relatively stable molecular ion peak at m/z = 148 under Electron Ionization (EI)
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conditions.[7] The primary fragmentation pathways are dictated by the functional groups:

Loss of •OH (m/z 131): A common fragmentation for carboxylic acids, leading to the

formation of an acylium ion.[8]

Loss of •COOH (m/z 103): Alpha-cleavage resulting in the loss of the entire carboxylic acid

group as a radical, leaving a 2-cyanopyridine cation.[8]

Decarboxylation and other losses: The proximity of the functional groups may lead to more

complex rearrangements, such as the loss of water (M-18) followed by the loss of carbon

monoxide (M-28), a pathway sometimes seen in ortho-substituted aromatic acids.

Visualization of Fragmentation

[M]⁺•
m/z = 148

[M - OH]⁺
m/z = 131

- •OH

[M - COOH]⁺
m/z = 103

- •COOH

[M - CO]⁺•
m/z = 120

- CO

[C₅H₄N]⁺
m/z = 76

- CN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Cyanopyridine-3-carboxylic acid in

EI-MS.

Standard Protocol for Mass Spectrometry Data
Acquisition (LC-MS with ESI)

Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable

solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for positive

ion mode Electrospray Ionization (ESI).
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LC Separation (Optional but Recommended): Inject the sample into a Liquid

Chromatography (LC) system equipped with a C18 column to ensure sample purity before it

enters the mass spectrometer.

MS Instrument Setup:

Set the mass spectrometer to operate in either positive or negative ESI mode. In positive

mode, the protonated molecule [M+H]⁺ at m/z 149 would be the primary ion.

Optimize source parameters such as capillary voltage, nebulizer gas flow, and source

temperature.

Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da).

Tandem MS (MS/MS): For further structural confirmation, select the parent ion ([M+H]⁺) and

subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which

can be compared to the predicted fragmentation patterns.

Conclusion
The structural characterization of 2-Cyanopyridine-3-carboxylic acid is definitively achieved

through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy

elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of

the key nitrile and carboxylic acid functional groups through their characteristic vibrational

frequencies, and mass spectrometry verifies the molecular weight and provides structural

insights via predictable fragmentation patterns. Together, these methods provide a self-

validating system for the unambiguous identification of the molecule, essential for any research

or development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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